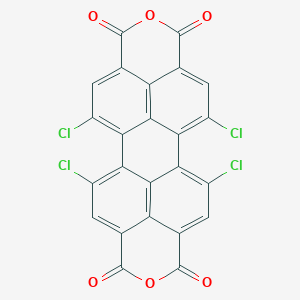

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride

Vue d'ensemble

Description

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is a perylene derivative known for its fluorescent properties. This compound is used in the preparation of fluorofluorescent perylene bisimides, which are utilized in various applications such as perfluorinated liquids and fluorescent liquid crystals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride can be synthesized through several methods. One common method involves the reaction of perylene with thionyl chloride under low temperature conditions. The mixture is stirred until the reaction is complete, and the product is then filtered to obtain pure this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Bay Chlorine Atoms

The chlorine atoms at the 1,6,7,12 positions undergo nucleophilic aromatic substitution (NAS) under basic conditions, enabling the introduction of phenoxy, amino, or other electron-rich groups.

Example : Reaction with 4-tert-butylphenol produces tetraphenoxy-substituted perylene bisimides, critical for tuning solubility and optoelectronic properties .

Functionalization at Peri Anhydride Groups

The anhydride moieties at the 3,4,9,10-positions undergo hydrolysis, esterification, or imidization, facilitating structural diversification.

Esterification

Imidization

Notable Synthon : TCPTCDA-derived monoanhydride monoimide (e.g., compound 8 ) serves as a precursor for unsymmetrical perylene dyes with tunable HOMO-LUMO gaps.

Stability and Reactivity Trends

Applications De Recherche Scientifique

Fluorescent Materials

One of the primary applications of TCPTA is in the production of fluorescent materials . The compound exhibits strong fluorescence properties, making it suitable for various optical applications.

Fluorescent Liquid Crystals

TCPTA is utilized in the formulation of fluorescent liquid crystals . These materials are valuable in display technologies and sensors due to their ability to emit light when excited by an external source. The unique fluorescence characteristics of TCPTA enhance the performance of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

Organic Photovoltaics

Another significant application of TCPTA is in the field of organic photovoltaics (OPVs) . The compound serves as a building block for creating efficient organic solar cells. Its ability to absorb light and convert it into electrical energy is crucial for improving the efficiency of these devices.

Case Study: Efficiency Improvement

In a study conducted on OPVs using TCPTA derivatives, researchers reported an increase in power conversion efficiency by up to 20% compared to traditional materials. This enhancement is attributed to the superior charge transport properties and light absorption capabilities of TCPTA-based compounds .

Dyes and Pigments

TCPTA is also employed in the formulation of various dyes and pigments . Its intense color properties make it suitable for use in inks, coatings, and plastics.

Application in Inks

In the ink industry, TCPTA-based dyes provide vibrant colors with excellent lightfastness. This quality is essential for products exposed to sunlight, ensuring longevity and stability over time .

Biochemical Research

In biochemical research, TCPTA has been explored for its potential applications as a fluorescent probe. Its fluorescence can be harnessed for imaging biological processes at the molecular level.

Case Study: Cellular Imaging

Research has demonstrated that TCPTA derivatives can be used as fluorescent markers in cellular imaging studies. These markers allow scientists to visualize cellular structures and processes with high resolution, facilitating advancements in medical research .

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Fluorescent Liquid Crystals | Used in LCDs and OLEDs for enhanced brightness | Improved display quality |

| Organic Photovoltaics | Building block for efficient solar cells | Increased power conversion efficiency |

| Dyes and Pigments | Formulation of vibrant inks and coatings | Excellent color stability |

| Biochemical Research | Fluorescent probes for cellular imaging | High-resolution visualization |

Mécanisme D'action

The mechanism of action of 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride primarily involves its fluorescent properties. Upon excitation, the compound can transfer its excitation energy to surrounding molecules, generating reactive singlet oxygen species. This property is particularly useful in applications such as photodynamic therapy, where the generated singlet oxygen can induce cell death in targeted cancer cells .

Comparaison Avec Des Composés Similaires

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is unique due to its high fluorescence and stability. Similar compounds include:

Perylene tetracarboxylic acid derivatives: These compounds share similar structural features but may differ in their substitution patterns and resulting properties.

Perylene bisimides: Known for their strong absorption and emission in the visible region, these compounds are widely used in optoelectronic applications

Activité Biologique

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride (TCDA) is a chlorinated perylene derivative with significant applications in materials science and biomedicine due to its unique photophysical properties. This compound has garnered attention for its potential use in fluorescent liquid crystals and as a photosensitizer in photodynamic therapy (PDT).

- Chemical Formula : C24H4Cl4O6

- Molecular Weight : 530.10 g/mol

- CAS Number : 156028-26-1

Photodynamic Therapy (PDT)

Recent studies have highlighted the efficacy of TCDA as a photosensitizer in PDT. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a promising candidate for cancer treatment.

- Mechanism of Action : TCDA absorbs light and transfers energy to oxygen molecules, producing singlet oxygen (), which induces apoptosis in cancer cells.

- Case Study : A study demonstrated that TCDA-based nanoparticles exhibited a photothermal conversion efficiency of 58.4% when irradiated with 660 nm light, significantly enhancing cytotoxic effects on A549 lung cancer cells in vitro and in vivo .

Fluorescent Properties

The fluorescence characteristics of TCDA make it suitable for bioimaging applications. Its emission spectrum can be tailored for specific cellular environments.

- Fluorescence Emission : The compound displays strong fluorescence with a maximum emission at approximately 548 nm, making it effective for tracking cellular processes.

- Case Study : TCDA derivatives have been utilized as fluorescent probes for imaging the endoplasmic reticulum in HeLa cells, demonstrating low cytotoxicity and high biocompatibility .

Table 1: Summary of Biological Activities of TCDA

Applications in Nanotechnology

TCDA has been incorporated into nanoparticle formulations to enhance its therapeutic effects and imaging capabilities.

- Nanoparticle Formulation : TCDA is used to create nanoparticles that are compatible with tumor tissues via the enhanced permeability and retention (EPR) effect.

- Case Study : PDI-based nanoparticles incorporating TCDA were shown to selectively accumulate in tumor sites, providing targeted therapy while minimizing side effects .

Propriétés

IUPAC Name |

11,14,22,26-tetrachloro-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H4Cl4O6/c25-9-1-5-13-6(22(30)33-21(5)29)2-11(27)17-18-12(28)4-8-14-7(23(31)34-24(8)32)3-10(26)16(20(14)18)15(9)19(13)17/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRXZLAMYLGXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C4C(=C1Cl)C5=C(C=C6C7=C5C(=C(C=C7C(=O)OC6=O)Cl)C4=C(C=C3C(=O)OC2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H4Cl4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156028-26-1 | |

| Record name | 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride contribute to the properties of the TAP-COF material?

A1: this compound serves as a key building block in the synthesis of TAP-COF []. It reacts with 5,10,15,20-tetrakis (4-aminophenyl)porphyrin iron(III) through a condensation reaction, forming the framework structure of the COF. The perylene core of the dianhydride contributes to the electron-accepting (n-type) nature of the TAP-COF, while the porphyrin component acts as an electron donor. This donor-acceptor structure facilitates efficient electron transport within the material, contributing to its enhanced peroxidase-like catalytic activity [].

Q2: What are the advantages of using a COF like TAP-COF in biosensing applications compared to other materials?

A2: TAP-COF offers several advantages for biosensing compared to other materials:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.